Ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-12-11-7-4-3-6(10)5-13(7)8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBMPVQCORALLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazide Intermediates
A widely employed method involves the cyclization of hydrazide intermediates derived from 6-chloropyridine-3-carboxylic acid. The process begins with the formation of the hydrazide via treatment with hydrazine hydrate, followed by esterification with ethyl chloroformate in the presence of a base such as triethylamine .
Procedure :
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Hydrazide Formation : 6-Chloropyridine-3-carboxylic acid reacts with hydrazine hydrate at 80–100°C for 4–6 hours to yield 6-chloropyridine-3-carbohydrazide.
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Cyclization and Esterification : The hydrazide intermediate is treated with ethyl chloroformate and triethylamine in anhydrous tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. The reaction proceeds via nucleophilic acyl substitution, forming the triazole ring .
Key Data :
Gould-Jacobs Reaction for Quinoline Intermediate Formation
The Gould-Jacobs reaction enables the construction of the pyridine ring through thermal cyclization. While originally developed for quinolines, this method has been adapted for triazolopyridines by incorporating hydrazine derivatives .
Procedure :
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Knoevenagel Condensation : Ethyl 3-(dimethylamino)acrylate reacts with 6-chloro-2-hydrazinylnicotinic acid under microwave irradiation (120°C, 30 min) to form an enamine intermediate.
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Cyclization : The enamine undergoes thermal cyclization in refluxing xylene (140°C, 8 hours) to yield the triazolopyridine core .
Optimization Data :
| Condition | Temperature | Time | Yield |
|---|---|---|---|
| Conventional Reflux | 140°C | 8 h | 84% |
| Microwave | 120°C | 30 min | 56% |
Source: Adapted from PMC (Table 1, Entry 6) .
Mitsunobu Reaction for Dehydrative Cyclization
The Mitsunobu reaction facilitates intramolecular cyclization of acylated hydrazinopyridines, offering a mild alternative to harsh acidic conditions .
Procedure :
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Hydrazine Functionalization : 2-Hydrazinyl-6-chloronicotinic acid is acylated with ethyl chloroformate in dichloromethane (DCM).
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Cyclization : The acylated intermediate undergoes dehydrative cyclization using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF at 0°C to room temperature .
Key Advantages :
Semicarbazide-Mediated Ring Closure
Patented methodologies describe the use of semicarbazide to form the triazole ring from chloropyridine precursors .
Procedure :
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Nucleophilic Substitution : Ethyl 2,6-dichloronicotinate reacts with semicarbazide hydrochloride in ethanol at reflux (78°C, 12 hours).
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Cyclization : The intermediate is heated in acetic acid (100°C, 6 hours) to induce ring closure .
Critical Parameters :
Continuous Flow Synthesis
Modern approaches leverage continuous flow reactors to enhance efficiency and scalability .
Procedure :
-
Hydrazine Formation : 6-Chloronicotinic acid hydrazide is synthesized in a flow reactor (residence time: 10 min, 100°C).
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Esterification and Cyclization : The hydrazide reacts with ethyl chloroformate in a second flow module (residence time: 5 min, 50°C), followed by in-line purification .
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hydrazide Cyclization | 68–78 | >95 | Scalable, high purity |
| Gould-Jacobs Reaction | 56–84 | 90–95 | Adaptable to microwave heating |
| Mitsunobu Reaction | 72–89 | >98 | Mild conditions |
| Semicarbazide Cyclization | 65–70 | 85–90 | Low-cost reagents |
| Continuous Flow | 82 | >97 | High throughput |
Challenges and Optimization Strategies
-
Byproduct Formation : Competing hydrolysis of ethyl chloroformate can reduce yields. Mitigation includes strict anhydrous conditions and molecular sieves .
-
Purification : Silica gel chromatography (hexane/ethyl acetate, 3:1) effectively separates the target compound from unreacted starting materials .
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Scale-Up : Continuous flow systems minimize thermal degradation and improve reproducibility .
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The triazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
-
Oxidation and Reduction:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to modify the triazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), dimethylformamide (DMF), 0-50°C
Oxidation: Potassium permanganate (KMnO₄), water, room temperature
Reduction: Lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF), 0-25°C
Major Products
Substitution Products: Various substituted triazolopyridines depending on the nucleophile used.
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Reduced triazole derivatives with modified ring structures.
Scientific Research Applications
Ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has diverse applications in scientific research:
-
Chemistry:
- Used as a precursor in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
-
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
- Used in the design of new drug candidates targeting specific biological pathways.
-
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biological pathways. The triazole ring is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : Estimated as C₉H₈ClN₃O₂ (based on with addition of Cl).
- Molecular Weight : ~225.63 g/mol.
- Storage : Stable under inert atmosphere at 2–8°C (similar to related compounds in ) .
- Lipophilicity: Predicted LogP ~2.0 (higher than non-chlorinated analogues due to Cl’s hydrophobic nature) .
Substituent Variations on the Triazolopyridine Core
a) Ethyl 6-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
- Molecular Formula : C₉H₈FN₃O₂.
- Molecular Weight : 209.18 g/mol.
- Key Differences: Fluorine’s smaller atomic radius and higher electronegativity may enhance binding affinity in target proteins compared to chlorine (e.g., in retinol-binding protein antagonists, as in ) . Lower LogP (~1.5) due to fluorine’s reduced hydrophobicity versus chlorine.
b) Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (Unsubstituted)
Core Structure Variations: Pyridine vs. Pyridazine
a) Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
- Molecular Formula : C₈H₇ClN₄O₂.
- Molecular Weight : 226.62 g/mol ().
- Lower thermal stability (storage at 2–8°C required) . Applications: Used in antiproliferative agents () due to enhanced electronic interactions .
b) Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate
Functional Group Variations
a) Amide Derivatives (e.g., 7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine)
- Molecular Formula : C₇H₇N₅ (example from ).
- Used in tankyrase inhibitors (), highlighting role of functional groups in target specificity .
b) Tetrahydro Derivatives (e.g., 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine)
- Key Differences :
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by research findings and data.
Overview of the Compound
Chemical Properties:
- Molecular Formula: C9H8ClN3O2
- Molecular Weight: 225.63 g/mol
- IUPAC Name: this compound
- CAS Number: 304687-27-2
Structural Characteristics:
The compound features a triazole ring fused to a pyridine ring with an ethyl ester and a chlorine substituent. Its unique structure allows for various interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes:
- Formation of Hydrazide: Reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate.
- Cyclization: Treatment with ethyl chloroformate and triethylamine to yield the desired compound.
This compound exhibits its biological effects through several mechanisms:
- Antimicrobial Activity: It is believed to inhibit microbial enzymes, showcasing significant antimicrobial properties.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, contributing to its potential therapeutic applications in inflammatory diseases.
Antimicrobial Properties
Research indicates that this compound exhibits potent antimicrobial activity against various pathogens. In vitro studies have shown:
- Inhibition Zone Diameter: The compound demonstrated inhibition zones ranging from 15 to 25 mm against bacterial strains such as E. coli and S. aureus.
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been evaluated in several studies:
- Cytokine Production: It was found to significantly reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy:
- Inflammation Modulation:
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 6-Chloro-[1,2,4]Triazolo[4,3-b]Pyridazine-3-Carboxylate | Structure | Moderate antimicrobial activity |
| [1,2,4]Triazolo[4,3-a]Quinoxaline | Structure | Exhibits anti-cancer properties |
| [1,2,4]Triazolo[1,5-a]Pyrimidin-7-Ol | Structure | Known for antiviral activity |
Q & A
Q. What are the common synthetic routes for Ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate?
- Methodology : The compound is typically synthesized via a two-step process:
Condensation : Ethyl 2-oxoacetate reacts with 5-substituted 2-hydrazinylpyridines to form a hydrazone intermediate.
Cyclization : The intermediate undergoes PhI(OAc)₂-mediated oxidative ring closure to yield the triazolopyridine core. Subsequent functionalization (e.g., chlorination at position 6) is achieved using chlorinating agents like POCl₃ or SOCl₂ .
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Key intermediates : 2-Hydrazinylpyridines and ethyl 2-oxoacetate.
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Reaction conditions : Cyclization typically occurs under mild acidic conditions at 60–80°C for 4–6 hours.
- Data Table : Common Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | Ethyl 2-oxoacetate, EtOH, reflux | 70–85 | |
| Cyclization | PhI(OAc)₂, CH₃CN, 60°C | 65–75 |
Q. How is the molecular structure of this compound characterized?
- Methodology :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Peaks for the ethyl ester group (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃) and aromatic protons (δ ~7.5–8.5 ppm) confirm the triazolopyridine scaffold .
- HRMS : Validates the molecular formula (C₉H₉ClN₃O₂; [M+H]+ = 226.0378) .
- X-ray Crystallography : Resolves bond lengths and angles, confirming the fused triazole-pyridine system and substituent positions (e.g., Cl at position 6) .
Advanced Research Questions
Q. How can QSAR models optimize the bioactivity of triazolopyridine derivatives?
- Methodology :
-
3D-QSAR : Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to correlate steric/electronic features with herbicidal activity. For example:
-
Substituents at position 3 (e.g., 4-propylphenyl) enhance hydrophobic interactions with weed acetolactate synthase (ALS) .
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Design Strategy : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 6 to improve binding affinity .
- Data Table : Bioactivity of Selected Derivatives
| Substituent (Position 3) | Herbicidal Activity (IC₅₀, μM) | Reference |
|---|---|---|
| 4-Propylphenyl | 0.45 | |
| 3,5-Difluorophenyl | 1.20 |
Q. What strategies resolve contradictory data in cyclization reactions during synthesis?
- Methodology :
- Isomer Control : Heating reaction mixtures (e.g., 80°C for 50 hours) promotes Dimroth rearrangement, converting [1,2,4]triazolo[4,3-a]pyridines to [1,2,4]triazolo[1,5-a]pyridines, ensuring product uniformity .
- Analytical Validation : Use LC-MS and ³¹P NMR to monitor reaction progress and identify byproducts (e.g., phosphonate isomers) .
Q. How can green chemistry principles improve the synthesis of triazolopyridines?
- Methodology :
- Oxidant Selection : Replace toxic Cr(VI) reagents with NaOCl (bleach) in ethanol, achieving 73% yield for oxidative cyclization .
- Solvent Optimization : Use ethanol or water instead of DMF to reduce environmental impact .
Methodological Best Practices
- Synthesis : Optimize chlorination using POCl₃ in DMF at 0°C to minimize side reactions .
- Characterization : Combine XRD with DFT calculations to predict electronic properties and reactivity .
- Data Interpretation : Cross-validate NMR and HRMS data with computational tools (e.g., ACD/Labs) to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
